1-Propanamine, 3-(dinonylmethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 3-(dinonylmethylsilyl)- is a chemical compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This particular compound features a propanamine backbone with a dinonylmethylsilyl group attached to the third carbon atom. The presence of the silyl group imparts unique properties to the compound, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Propanamine, 3-(dinonylmethylsilyl)- typically involves the reaction of 1-propanamine with a dinonylmethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
[ \text{1-Propanamine} + \text{Dinonylmethylsilyl chloride} \rightarrow \text{1-Propanamine, 3-(dinonylmethylsilyl)-} + \text{HCl} ]
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
1-Propanamine, 3-(dinonylmethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines with reduced silyl groups.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or alkylating agents. Common conditions for these reactions include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 3-(dinonylmethylsilyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in organosilicon chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1-Propanamine, 3-(dinonylmethylsilyl)- involves its interaction with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved in its action are still under investigation, but it is believed that the compound can modulate signal transduction pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Propanamine, 3-(dinonylmethylsilyl)- can be compared with other similar compounds, such as:
1-Propanamine, 3-(triethoxysilyl)-: This compound features a triethoxysilyl group instead of a dinonylmethylsilyl group, leading to different chemical and physical properties.
N,N-Dimethyl-1-propanamine: This compound lacks the silyl group, resulting in different reactivity and applications.
The uniqueness of 1-Propanamine, 3-(dinonylmethylsilyl)- lies in its specific silyl group, which imparts distinct properties and makes it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
52371-82-1 |
---|---|
Molekularformel |
C22H49NSi |
Molekulargewicht |
355.7 g/mol |
IUPAC-Name |
3-[methyl-di(nonyl)silyl]propan-1-amine |
InChI |
InChI=1S/C22H49NSi/c1-4-6-8-10-12-14-16-20-24(3,22-18-19-23)21-17-15-13-11-9-7-5-2/h4-23H2,1-3H3 |
InChI-Schlüssel |
NFNZLXFJVXIMPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC[Si](C)(CCCCCCCCC)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.